molecular formula C14H25NO2 B12279982 1,7,7-Trimethyl-3-morpholin-4-ylbicyclo[2.2.1]heptan-2-ol

1,7,7-Trimethyl-3-morpholin-4-ylbicyclo[2.2.1]heptan-2-ol

Cat. No.: B12279982
M. Wt: 239.35 g/mol
InChI Key: ZUCSYVYDPCTIJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-3-exo-(Morpholino)isoborneol is a chiral compound that features a morpholine ring attached to an isoborneol skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-exo-(Morpholino)isoborneol typically involves the reaction of isoborneol with morpholine under specific conditions. One common method includes the use of a catalyst to facilitate the nucleophilic substitution reaction between isoborneol and morpholine. The reaction is often carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux to ensure complete reaction .

Industrial Production Methods

Industrial production of (2S)-3-exo-(Morpholino)isoborneol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(2S)-3-exo-(Morpholino)isoborneol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the isoborneol moiety can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The morpholine ring can participate in substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could produce different alcohol derivatives .

Mechanism of Action

The mechanism of action of (2S)-3-exo-(Morpholino)isoborneol involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can form hydrogen bonds and other interactions with these targets, influencing their activity. The isoborneol moiety provides a rigid framework that can enhance binding specificity and affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-3-exo-(Morpholino)isoborneol is unique due to its specific stereochemistry and the presence of both the morpholine ring and isoborneol moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

1,7,7-trimethyl-3-morpholin-4-ylbicyclo[2.2.1]heptan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2/c1-13(2)10-4-5-14(13,3)12(16)11(10)15-6-8-17-9-7-15/h10-12,16H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCSYVYDPCTIJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2N3CCOCC3)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.